molecular formula C9H13Cl2NO2 B2409598 (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride CAS No. 2171916-63-3

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B2409598
CAS No.: 2171916-63-3
M. Wt: 238.11
InChI Key: XZBFCUBKRBQPHS-UHFFFAOYSA-N
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Description

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2·HCl and a molecular weight of 238.11 g/mol . It is a derivative of phenethylamine, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with an amine source under reductive amination conditions. The process generally includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the chloro group.

    3,4,5-Trimethoxyphenethylamine (Mescaline): Contains an additional methoxy group at the 5-position.

    3-Chloro-4-methoxyphenethylamine: Similar but with fewer methoxy groups

Uniqueness: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the combination of chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3-chloro-4,5-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2.ClH/c1-12-8-4-6(5-11)3-7(10)9(8)13-2;/h3-4H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBFCUBKRBQPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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